tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate
Description
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Properties
CAS No. |
454709-96-7 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.3 |
Purity |
95 |
Origin of Product |
United States |
Stereochemical Significance of Chiral Amines in Synthetic Methodologies
The precise three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is fundamental to its function, particularly in biological systems. Chiral amines, which are amines containing a stereogenic center, are crucial components in the field of asymmetric synthesis—the synthesis of a specific enantiomer of a chiral compound. ua.esrsc.org
Chiral amines and their derivatives are widely present in pharmaceuticals, agrochemicals, and natural products. rsc.org The biological activity of such compounds is often dependent on a single enantiomer, with the other being inactive or even detrimental. Consequently, the development of methods to synthesize enantiomerically pure compounds is a primary goal of modern organic chemistry.
Chiral 1,2-diamines, the structural class to which the parent scaffold of tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate belongs, are particularly significant. They are frequently used as:
Chiral Building Blocks: They serve as starting materials, incorporating a predefined stereocenter into a larger target molecule.
Chiral Ligands: When complexed with transition metals, they form catalysts that can induce high levels of enantioselectivity in a wide range of chemical reactions, such as asymmetric hydrogenation and carbon-carbon bond formation. ua.es
Organocatalysts: The amine functionalities themselves can act as catalysts, promoting reactions through mechanisms like enamine or iminium ion formation.
The "(2R)" designation in this compound signifies a specific and non-superimposable mirror image. The use of this enantiomerically pure building block allows chemists to construct subsequent stereocenters in a predictable manner, a concept known as diastereoselective synthesis, which is essential for creating complex molecules with multiple chiral centers.
Role of N Protected Amines As Versatile Building Blocks in Advanced Chemical Synthesis
Amines are reactive functional groups that can act as both bases and nucleophiles. In molecules containing multiple amine groups or other reactive sites, controlling the reactivity to ensure a desired chemical transformation occurs is a significant challenge. This is overcome by the use of "protecting groups," which temporarily mask a reactive site, rendering it inert to specific reaction conditions.
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. cymitquimica.com It is typically installed by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). The resulting carbamate (B1207046) is significantly less nucleophilic and basic than the free amine. The key advantages of the Boc group are its stability across a broad range of reaction conditions and its susceptibility to removal (deprotection) under relatively mild acidic conditions (e.g., with trifluoroacetic acid), which often leave other functional groups intact.
For diamines like 1,2-diaminopropane, selective mono-protection is a critical and non-trivial synthetic step. cymitquimica.comnih.gov Reacting the diamine directly with one equivalent of a protecting group reagent often yields a statistical mixture of unprotected, mono-protected, and di-protected products, which can be difficult to separate. nih.gov Chemists have developed various strategies to achieve selective mono-Boc protection, such as using an acid to protonate one amine group, thereby rendering it unreactive to the Boc₂O reagent. chemicalbook.com
In tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate, the presence of the Boc group on one nitrogen atom and a methyl group on the other creates a differentially protected chiral diamine. This design allows for a high degree of synthetic flexibility:
The secondary methylamino group can undergo specific reactions while the Boc-protected amine remains inert.
Alternatively, the Boc group can be removed to reveal a primary amine, which can then be functionalized, while the secondary amine might be engaged in other transformations.
This strategy of differential protection is fundamental to the modular synthesis of complex molecules, allowing for the sequential and controlled construction of the target architecture.
Overview of Research Directions for the Chemical Compound and Analogues
Enantioselective Synthesis Strategies
Ensuring the correct stereochemistry at the C2 position is critical, and several enantioselective strategies have been developed to achieve this. These methods include the use of chiral auxiliaries, asymmetric catalysis, and derivation from the chiral pool.
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are recoverable stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy has been effectively applied to the synthesis of chiral amines and their derivatives. researchgate.net In the context of synthesizing the target compound's precursors, a chiral auxiliary can be attached to a prochiral molecule to facilitate diastereoselective transformations, such as alkylation or reduction.
One common approach involves the use of pseudoephedrine as a chiral auxiliary. nih.govharvard.edu For instance, an acyl derivative of pseudoephedrine can be prepared and subsequently alkylated. The chiral auxiliary guides the incoming group to a specific face of the molecule, resulting in a high degree of diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. nih.gov Evans oxazolidinones are another class of powerful chiral auxiliaries that have been widely used in asymmetric synthesis, particularly in stereoselective alkylation and aldol (B89426) reactions to create chiral centers. researchgate.net
| Auxiliary Type | Example Auxiliary | Key Transformation | Typical Diastereomeric Ratio (d.r.) |
| Amino Alcohols | (1S,2S)-Pseudoephedrine | Asymmetric Alkylation | >95:5 |
| Oxazolidinones | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Asymmetric Aldol Addition | >99:1 |
Asymmetric Catalysis in Carbamate (B1207046) Formation and Precursor Functionalization
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of a chiral product. ua.esrsc.orgnih.gov For the synthesis of this compound and its precursors, catalytic asymmetric hydrogenation and transfer hydrogenation of imines or enamines are particularly relevant. nih.gov
For example, a prochiral ketimine precursor can be asymmetrically hydrogenated using a chiral transition metal catalyst, such as one based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP). This method can produce the desired chiral amine with high enantiomeric excess (e.e.). Similarly, palladium-catalyzed asymmetric allylic amination can be employed to introduce the amine functionality enantioselectively. nih.gov The development of biomimetic chiral diamine catalysts has also shown promise for various asymmetric transformations, sometimes allowing for reactions in environmentally benign solvents like water. researchgate.netchemrxiv.org
| Catalytic System | Reaction Type | Substrate | Typical Enantiomeric Excess (e.e.) |
| Ru-BINAP | Asymmetric Hydrogenation | Prochiral Ketimine | >98% |
| Rh-DIPAMP | Asymmetric Hydrogenation | Enamide | >95% |
| Pd-Trost Ligand | Asymmetric Allylic Amination | Allylic Carbonate | >95% |
Chiral Pool Derivations from Natural Precursors
The chiral pool comprises readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes. researchgate.net D-alanine, which possesses the desired (R)-configuration at the α-carbon, serves as an excellent starting material for the synthesis of this compound.
A typical synthetic route starting from D-alanine involves the reduction of the carboxylic acid moiety to an alcohol, followed by conversion of the alcohol to a suitable leaving group (e.g., a tosylate or mesylate). Subsequent displacement with a methylamine (B109427) equivalent and protection of the primary amine with a tert-butoxycarbonyl (Boc) group would yield the target molecule. This approach leverages the inherent chirality of the starting material, avoiding the need for a stereoselective step to set the chiral center.
Development of Novel and Efficient Reaction Pathways
Beyond enantioselectivity, modern synthetic chemistry emphasizes efficiency, cost-effectiveness, and sustainability. This has led to the development of streamlined reaction sequences and the adoption of green chemistry principles.
One-Pot Synthetic Sequences for Enhanced Efficiency
A relevant example is the tandem direct reductive amination followed by N-Boc protection. nih.govresearchgate.net In this process, a ketone or aldehyde can be reacted with an amine in the presence of a reducing agent and di-tert-butyl dicarbonate (B1257347) (Boc₂O). This allows for the in situ formation of the amine followed immediately by its protection, streamlining the synthesis of compounds like the target molecule. nih.govresearchgate.net Similar one-pot strategies have been developed for the selective mono-Boc protection of diamines. scielo.org.mx
Application of Green Chemistry Principles in Synthesis Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the synthesis of chiral amines, this can involve using less toxic reagents, replacing traditional organic solvents with greener alternatives (such as water or ethanol), and employing catalytic methods to minimize waste. rsc.orgnih.gov
The use of enzymatic reactions, for instance, represents a green approach to chiral synthesis. researchgate.net Transaminases can be used to convert ketones into chiral amines with high enantioselectivity under mild, aqueous conditions. While specific enzymatic routes to this compound are not widely reported, the principles of biocatalysis are increasingly being applied to the synthesis of pharmaceutical intermediates. nih.gov Furthermore, improving atom economy through catalytic reactions and reducing the number of synthetic steps via one-pot sequences are central tenets of green chemistry that are being actively pursued in this field. rsc.org
Flow Chemistry Methodologies for Continuous Production in Research Scale
The transition from batch to continuous flow processing represents a significant advancement in chemical synthesis, offering enhanced safety, scalability, and process control. For the production of this compound on a research scale, flow chemistry provides a compelling alternative to traditional batch methods. This approach involves pumping reagents through a network of tubes and reactors, where mixing and reaction occur in a continuous stream.
While specific literature detailing the continuous flow synthesis of this compound is not extensively available, the principles can be readily applied based on established flow methodologies for similar transformations, such as N-Boc protection and other carbamate formations. A hypothetical flow setup would involve two separate inlet streams: one for the substrate, (2R)-N1-methylpropane-1,2-diamine, dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724), and another for di-tert-butyl dicarbonate (Boc₂O) with a base such as triethylamine (B128534).
These streams would converge in a T-mixer to ensure rapid and efficient mixing before entering a heated packed-bed or coil reactor. The residence time within the reactor, which is the duration the reaction mixture spends in the heated zone, can be precisely controlled by adjusting the flow rate and reactor volume. This control is crucial for optimizing yield and minimizing the formation of di-protected byproducts. Recent studies have demonstrated the utility of high-temperature plug flow reactors for sequential coupling and deprotection sequences, highlighting the robustness of flow systems. acs.org For instance, thermolytic N-Boc deprotection has been achieved efficiently in continuous flow at elevated temperatures, a process that can be integrated into a multi-step synthesis. acs.org
The advantages of such a system include superior heat and mass transfer, which allows for better temperature control of the potentially exothermic protection reaction. This enhanced control can lead to higher selectivity and purity of the final product. Furthermore, the small reactor volumes inherent in research-scale flow chemistry systems significantly improve safety, especially when dealing with reactive intermediates. The output from the reactor can be directed through in-line purification modules or collected for subsequent batch workup.
Table 1: Hypothetical Parameters for Continuous Flow N-Boc Protection
| Parameter | Value/Condition | Rationale |
| Reactant A | (2R)-N1-methylpropane-1,2-diamine in THF | Substrate solution |
| Reactant B | Di-tert-butyl dicarbonate & Et₃N in THF | Protecting group and base |
| Flow Rate | 0.1 - 1.0 mL/min | To control residence time |
| Reactor Type | Packed-Bed or Heated Coil | To facilitate reaction |
| Temperature | 25 - 60 °C | Optimization of reaction kinetics |
| Residence Time | 5 - 30 minutes | To ensure complete conversion |
| Back Pressure | 5 - 10 bar | To suppress solvent boiling |
Protective Group Strategies Focusing on the tert-Butyl Carbamate (Boc) Moiety
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of conditions and its facile removal under acidic conditions. masterorganicchemistry.comfishersci.co.uk
Chemoselective N-Protection of Amine Substrates
The synthesis of this compound from (2R)-N1-methylpropane-1,2-diamine presents a classic challenge of chemoselectivity: the selective protection of one of two different amine functionalities. The substrate contains a primary amine (-NH₂) and a secondary amine (-NHCH₃). Generally, primary amines are less sterically hindered and more nucleophilic than secondary amines, which allows for selective reaction under carefully controlled conditions.
The most common reagent for introducing the Boc group is di-tert-butyl dicarbonate (Boc₂O). fishersci.co.uk To achieve mono-protection at the primary amine, the reaction is typically carried out by slowly adding a stoichiometric amount (or a slight deficit) of Boc₂O to a solution of the diamine. The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to moderate the reaction rate and enhance selectivity.
An alternative approach for achieving high selectivity in mono-protection of diamines involves using alkyl phenyl carbonates as the electrophile. orgsyn.org This method has been shown to be a simple and efficient way to prepare mono-carbamate-protected diamines, often avoiding the need for column chromatography. orgsyn.org The choice of solvent and base can also influence the outcome. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or acetonitrile are common, and bases like sodium bicarbonate or triethylamine are used to neutralize the acidic byproduct.
Table 2: Conditions for Chemoselective N-Boc Protection
| Reagent | Substrate | Conditions | Selectivity Outcome | Reference |
| Di-tert-butyl dicarbonate | 1,2-Ethanediamine (excess) | THF, 25°C | High yield of mono-protected product | orgsyn.org |
| tert-Butyl phenyl carbonate | 1,2-Ethanediamine | EtOH, reflux | Selective mono-protection | orgsyn.org |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | N-methylethylenediamine | Not specified | Forms desired mono-protected product | google.com |
Orthogonal Deprotection Strategies in Complex Syntheses
Orthogonal deprotection refers to the selective removal of one protecting group in the presence of others, which is a cornerstone of modern multi-step organic synthesis. The Boc group is a key component of many orthogonal strategies due to its unique acid lability. It is stable to bases, nucleophiles, and hydrogenolysis conditions that are used to cleave other common amine protecting groups. organic-chemistry.org
The standard condition for Boc group removal is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in solvents like dioxane, methanol, or ethyl acetate. masterorganicchemistry.comfishersci.co.uk The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is then scavenged by the counter-ion or solvent. The resulting carbamic acid readily decarboxylates to yield the free amine. masterorganicchemistry.com
This specific cleavage condition allows the Boc group to be used alongside other protecting groups in a complex molecule. For example:
Orthogonality with Fmoc: The fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (cleaved by piperidine) and is orthogonal to the acid-labile Boc group. This Boc/Fmoc strategy is fundamental to solid-phase peptide synthesis.
Orthogonality with Cbz: The benzyloxycarbonyl (Cbz) group is removed by catalytic hydrogenolysis (H₂/Pd-C). masterorganicchemistry.com A molecule containing both Boc and Cbz protected amines can have the Cbz group removed selectively without affecting the Boc group. Conversely, the Boc group can be removed with acid while the Cbz group remains intact.
In a synthesis involving a complex intermediate derived from this compound, the Boc group could be selectively removed to unmask the secondary amine for further functionalization, while other acid-stable protecting groups elsewhere in the molecule would be unaffected. Recent developments have also explored thermolytic deprotection of N-Boc groups under continuous flow conditions, offering an acid-free cleavage method that can provide another layer of orthogonality based on differential thermal stability. acs.org
Table 3: Orthogonal Protecting Group Pairs with Boc
| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 (Orthogonal) | Cleavage Condition 2 |
| Boc | Strong Acid (TFA, HCl) | Fmoc | Base (e.g., Piperidine) |
| Boc | Strong Acid (TFA, HCl) | Cbz (Z) | H₂, Pd/C (Hydrogenolysis) |
| Boc | Strong Acid (TFA, HCl) | TBDMS | Fluoride Source (e.g., TBAF) |
| Boc | Strong Acid (TFA, HCl) | Alloc | Pd(0) catalyst |
Derivatization and Structural Modification of Tert Butyl N 2r 2 Methylamino Propyl Carbamate
Systematic Synthesis of Analogues for Structure-Reactivity Relationship Studies
Structure-Reactivity Relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its chemical or biological activity. For tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate, a systematic synthesis of analogues involves modifying three primary regions: the N-Boc protecting group, the N-methylamino moiety, and the propyl backbone.
The synthesis of analogues typically begins with readily available chiral precursors, such as (R)-1,2-diaminopropane. The primary amine is selectively protected with a tert-butoxycarbonyl (Boc) group, followed by methylation of the secondary amine. Analogue generation for SAR studies then proceeds by introducing diverse substituents at key positions. For instance, in the development of inhibitors for enzymes like aminopeptidase (B13392206) N, scaffolds based on similar 1,2-diamines have been systematically modified to probe the enzyme's active site. nih.gov This involves varying the nature of the substituents to explore effects of size, electronics, and hydrogen bonding capacity on reactivity or binding affinity.
A library of analogues can be generated by parallel synthesis techniques, allowing for the rapid production of compounds with systematic variations. Key modifications could include replacing the N-methyl group with other alkyl or aryl groups, altering the propyl backbone with different substituents, or even changing the carbamate (B1207046) protecting group itself to modulate stability and reactivity.
Table 1: Representative Analogues for Structure-Reactivity Relationship (SAR) Studies
| Analogue Name | Modification Site | Rationale for Synthesis |
|---|---|---|
| tert-butyl N-[(2R)-2-(ethylamino)propyl]carbamate | N-Methylamino Position | To study the effect of a larger alkyl group on steric hindrance and lipophilicity. |
| tert-butyl N-[(2R)-2-(methylamino)-3-phenylpropyl]carbamate | Propyl Backbone (C3) | To introduce an aromatic group for potential π-stacking interactions. |
| benzyl N-[(2R)-2-(methylamino)propyl]carbamate | Carbamate Group | To assess the impact of a different protecting group (Cbz) on chemical stability and deprotection conditions. |
These systematically synthesized analogues provide crucial data points for constructing robust SAR models, guiding the design of next-generation molecules with optimized properties.
Modifications at the N-Methylamino Position
The secondary amine of the N-methylamino group is a prime site for chemical modification, allowing for the introduction of a wide array of functional groups. Common modifications include N-alkylation and N-acylation, which can significantly alter the compound's basicity, nucleophilicity, and steric profile.
N-Alkylation: Further alkylation of the N-methylamino group can convert the secondary amine into a tertiary amine. A widely used method for N-methylation of N-carbamoyl protected amino acids involves the use of a strong base like sodium hydride (NaH) followed by an alkylating agent such as methyl iodide. monash.edu This method can be adapted to introduce larger or more complex alkyl groups. Another innovative approach is the extrusive alkylation of carbamates, where the carbamate itself facilitates the introduction of an alkyl group with the formal extrusion of carbon dioxide, providing a step-economical route to tertiary amines. nih.gov
N-Acylation: Acylation of the N-methylamino group introduces an amide functionality. This is typically achieved by reacting the parent compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine. This transformation converts the basic nitrogen into a neutral amide, which can alter solubility and hydrogen bonding capabilities.
These modifications are critical for probing how changes in the electronic and steric environment around the nitrogen atom affect molecular interactions.
Table 2: Summary of Reactions for Modifying the N-Methylamino Position
| Reaction Type | Reagents | Product Functional Group | Key Outcome |
|---|---|---|---|
| N-Alkylation | 1. Sodium Hydride (NaH) 2. Alkyl Halide (e.g., CH₃I, BnBr) | Tertiary Amine | Increases steric bulk; modulates basicity. |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Tertiary Amine | Introduces diverse alkyl substituents under mild conditions. |
| N-Acylation | Acyl Chloride (RCOCl) or Anhydride ((RCO)₂O), Base | Amide | Removes basicity; introduces hydrogen bond acceptor. |
Functionalization of the Propyl Backbone for Diversification
Introducing functional groups onto the propyl backbone of this compound is a powerful strategy for creating structural diversity. Modifications at the C1 and C3 positions can be used to attach a variety of substituents, including alkyl, aryl, hydroxyl, and other functional groups.
Synthetic strategies often start from functionalized precursors. For example, the synthesis of C3-substituted 2,3-diaminopropionates has been achieved through multi-step sequences starting from protected serine derivatives, allowing for the introduction of functionalities at the C3 position. nih.govrsc.org A similar approach could be envisioned starting from a chiral, functionalized three-carbon synthon.
Alternatively, direct functionalization of a pre-formed N-Boc protected diaminopropane (B31400) scaffold can be explored, although this can be challenging due to the relative inertness of the C-H bonds. However, advanced synthetic methods, such as directed C-H activation, could potentially enable site-selective functionalization. A more common approach involves building the backbone from smaller, functionalized pieces. For instance, ring-opening of a suitably substituted N-Boc-aziridine with methylamine (B109427) can install the required 1,2-diamine motif onto a more complex carbon skeleton. nih.gov
Table 3: Examples of Propyl Backbone Functionalization
| Position of Functionalization | Type of Substituent | Potential Synthetic Precursor | Purpose of Modification |
|---|---|---|---|
| C1 | Hydroxymethyl (-CH₂OH) | (R)-2-(methylamino)propane-1,3-diol | Introduce polarity and a site for further derivatization. |
| C3 | Phenyl (-C₆H₅) | (R)-N-methyl-3-phenylpropane-1,2-diamine | Add aromatic character for SAR studies. nih.gov |
| C1 | Fluoro (-F) | Fluorinated three-carbon building block | Modulate metabolic stability and electronic properties. |
Preparation of Stereoisomers and Diastereomers for Comparative Research
The biological and chemical properties of chiral molecules are often highly dependent on their stereochemistry. Therefore, the preparation of the stereoisomers of this compound is essential for comparative research. This includes the synthesis of its enantiomer, (2S), and diastereomers if an additional chiral center is introduced.
Synthesis of the (2S)-Enantiomer: The most straightforward approach to obtaining the (2S)-enantiomer is to start with the corresponding chiral precursor, (S)-1,2-diaminopropane. The synthetic sequence would be identical to that for the (2R)-isomer, involving selective Boc protection of the primary amine followed by N-methylation. The availability of both enantiomers of the starting diamine makes this approach highly efficient.
Synthesis of Diastereomers: Diastereomers can be created by introducing a second stereocenter into the molecule. This can be achieved by using a chiral reagent during the modification of the propyl backbone or the N-methylamino group. For example, alkylating the N-methylamino group with a chiral electrophile would generate a pair of diastereomers.
Stereoselective synthesis is crucial for achieving high purity of the desired isomer. Asymmetric synthesis techniques can be employed to control the formation of new stereocenters. For example, catalytic asymmetric hydrogenation has been used to create a β-hydroxy amide with high diastereomeric and enantiomeric excess, which was then converted to a chiral diamine. researchgate.netnih.gov Similarly, the opening of chiral aziridine (B145994) rings with nucleophiles is a well-established method for producing enantiomerically pure diamino compounds. mdpi.com
Comparing the properties and activities of these different stereoisomers provides invaluable insight into the three-dimensional requirements of molecular recognition events.
Table 4: Stereoisomers of tert-butyl N-[2-(methylamino)propyl]carbamate
| Compound Name | Stereochemistry | Relationship |
|---|---|---|
| This compound | (2R) | Parent Compound |
| tert-butyl N-[(2S)-2-(methylamino)propyl]carbamate | (2S) | Enantiomer |
| tert-butyl N-[(1R,2R)-1-methyl-2-(methylamino)propyl]carbamate | (1R, 2R) | Diastereomer |
Computational and Theoretical Chemistry Studies of the Compound
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of a molecule and predicting its chemical reactivity. nih.govresearchgate.net For tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate, these calculations can map out electron density distribution, identify frontier molecular orbitals (HOMO and LUMO), and generate electrostatic potential maps.
The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For this compound, the lone pairs of electrons on the nitrogen and oxygen atoms are expected to contribute significantly to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely distributed around the carbonyl group (C=O) of the carbamate (B1207046), marking it as a potential site for nucleophilic attack. researchgate.net
DFT calculations can also determine various reactivity descriptors. longdom.org These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species. nih.gov An analysis of these descriptors can help in understanding reaction mechanisms involving the carbamate functional group. researchgate.netresearchgate.net
Table 1: Illustrative DFT-Calculated Electronic Properties and Reactivity Descriptors This table presents hypothetical, yet chemically plausible, data for this compound, calculated at the B3LYP/6-31G(d) level of theory, to illustrate the output of quantum chemical calculations.
| Parameter | Value | Description |
| HOMO Energy | -6.5 eV | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. |
| LUMO Energy | +1.8 eV | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 8.3 eV | Indicator of chemical stability and reactivity. |
| Ionization Potential (I) | 6.5 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -1.8 eV | The energy released when an electron is added to the molecule. |
| Global Hardness (η) | 4.15 eV | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 2.35 eV | Describes the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | 0.67 eV | A global index of electrophilic character. |
Conformational Analysis and Potential Energy Surface Mapping
Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous conformations. chemistrysteps.com Conformational analysis is the study of these different spatial arrangements and their relative energies. chemistrysteps.com Understanding the preferred conformations is vital as the three-dimensional shape of a molecule dictates its physical properties and biological interactions. researchgate.netmdpi.com
A Potential Energy Surface (PES) is a conceptual map that represents the energy of a molecule as a function of its geometry. longdom.orgyoutube.comlibretexts.org By systematically rotating the key dihedral angles (the angles between planes through two sets of three atoms) in the molecule and calculating the corresponding energy, a PES can be mapped. youtube.com This map reveals the low-energy valleys, which correspond to stable conformers (local minima), and the energetic barriers (saddle points) that separate them. longdom.orglibretexts.org For this compound, key rotations would be around the C-N bonds of the carbamate and the C-C bonds of the propyl chain. The bulky tert-butyl group imposes significant steric constraints, influencing the accessible conformations. chemistrysteps.com
Table 2: Example of Conformational Analysis - Relative Energies for Rotation Around the C1-C2 Propyl Bond This table provides hypothetical data illustrating how the relative energy changes as a key dihedral angle is rotated, identifying stable (staggered) and unstable (eclipsed) conformations.
| Dihedral Angle (N-C1-C2-N) | Conformation Type | Relative Energy (kcal/mol) |
| 60° | Staggered (Gauche) | 0.0 |
| 120° | Eclipsed | +3.5 |
| 180° | Staggered (Anti) | +0.8 |
| 240° | Eclipsed | +3.7 |
| 300° | Staggered (Gauche) | +0.2 |
| 360°/0° | Eclipsed | +4.0 |
Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. researchgate.netulisboa.pt An MD simulation of this compound, typically placed in a simulation box with a solvent like water, can provide deep insights into its dynamic behavior and interactions with its environment. aip.orgacs.orgnih.gov
These simulations can reveal how solvent molecules arrange themselves around the solute, a phenomenon known as the solvation shell. acs.org For instance, water molecules would be expected to form hydrogen bonds with the N-H groups and the carbonyl oxygen of the carbamate moiety. researchgate.net The simulation can quantify the number, duration, and geometry of these hydrogen bonds, which are critical for understanding the compound's solubility and behavior in aqueous solutions. nih.gov
MD simulations also allow for the study of intermolecular interactions between multiple molecules of the compound itself, providing information on aggregation tendencies. By analyzing the trajectories of all atoms, thermodynamic properties and transport coefficients like viscosity can also be estimated. researchgate.netrsc.org
Table 3: Illustrative Data from a Molecular Dynamics Simulation in Water This table presents hypothetical results from a 100 ns MD simulation of one molecule of this compound in a box of water molecules, illustrating typical analyses of intermolecular interactions.
| Parameter | Average Value | Description |
| Solvent Accessible Surface Area (SASA) | 250 Ų | The surface area of the molecule accessible to solvent. |
| Radius of Gyration (Rg) | 3.8 Å | A measure of the molecule's compactness. |
| Hydrogen Bonds (Solute-Water) | 3.5 | Average number of simultaneous hydrogen bonds between the solute and water. |
| First Solvation Shell Water Molecules | 35 | Average number of water molecules within 3.5 Å of the solute. |
| Radial Distribution Function g(r) for N-H···O(water) | Peak at 1.9 Å | Shows the most probable distance for hydrogen bonding between the amine hydrogen and water oxygen. |
In Silico Prediction of Reaction Outcomes and Stereoselectivities
Computational chemistry can be used to model chemical reactions, providing a way to predict their outcomes and selectivities without conducting the experiment. researchgate.net For a chiral molecule like this compound, predicting stereoselectivity—the preference for the formation of one stereoisomer over another—is particularly important. rsc.orgnih.gov
By calculating the energy profiles of different reaction pathways, chemists can identify the most likely mechanism. nih.gov This involves locating the transition state structures, which are the energy maxima along the reaction coordinate. researchgate.net The activation energy (the energy difference between the reactants and the transition state) determines the reaction rate.
In stereoselective reactions, there are two or more possible transition states, each leading to a different stereoisomer. researchgate.net For example, in a reaction involving the chiral center of this compound, computational models can calculate the activation energies for the transition states leading to different diastereomeric products. A lower activation energy for one pathway implies that the corresponding product will be formed in greater abundance. rsc.org These in silico methods are invaluable in designing synthetic routes and understanding the origins of stereochemical control. researchgate.netresearchgate.netnih.gov
Table 4: Hypothetical Transition State Energy Calculations for a Stereoselective Reaction This table illustrates how computational chemistry could be used to predict the stereochemical outcome of a hypothetical reaction where a nucleophile attacks a prochiral center adjacent to the existing stereocenter.
| Reaction Pathway | Transition State | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Major/Minor Product | Predicted Diastereomeric Excess (% de) |
| Pathway A | TS-A (leads to R,R product) | 15.2 | Major | ~95% |
| Pathway B | TS-B (leads to R,S product) | 17.5 | Minor | - |
Advanced Analytical Characterization Techniques in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the connectivity of the atoms within the molecule.
In a typical ¹H NMR spectrum, the protons of the tert-butyl group would exhibit a characteristic singlet peak at approximately 1.4 ppm. The protons of the propyl chain would appear as a series of multiplets, with their specific chemical shifts and coupling patterns providing information about their neighboring protons. The methyl group attached to the nitrogen would also present a distinct singlet. The proton on the chiral center is of particular importance for stereochemical assignment, and its coupling constants with adjacent protons can provide insights into the relative configuration.
The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the carbamate (B1207046) group would resonate at a characteristic downfield chemical shift. The quaternary carbon and the methyl carbons of the tert-butyl group, as well as the carbons of the propyl chain and the N-methyl group, would each have specific chemical shifts that align with the proposed structure.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.20 | m | 1H | CH-N |
| ~2.90 | m | 2H | CH₂-N |
| ~2.45 | s | 3H | N-CH₃ |
| ~1.45 | s | 9H | C(CH₃)₃ |
| ~1.10 | d | 3H | CH-CH₃ |
Hypothetical ¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
| ~156.0 | C=O |
| ~79.0 | C(CH₃)₃ |
| ~55.0 | CH-N |
| ~48.0 | CH₂-N |
| ~34.0 | N-CH₃ |
| ~28.5 | C(CH₃)₃ |
| ~18.0 | CH-CH₃ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula, distinguishing it from other compounds with the same nominal mass.
Upon ionization, the molecule will undergo characteristic fragmentation, and the analysis of these fragments provides further structural confirmation. A plausible fragmentation pathway for this compound would involve the loss of the tert-butyl group, resulting in a prominent fragment ion. Other fragmentations could include the cleavage of the carbamate bond and fragmentation of the propyl chain. Studying these fragmentation patterns helps in piecing together the molecular structure and confirming the identity of the compound.
Hypothetical HRMS Data Table
| Ion | Calculated m/z | Observed m/z | Formula |
| [M+H]⁺ | 189.1654 | 189.1652 | C₉H₂₁N₂O₂ |
| [M-C₄H₉]⁺ | 133.0871 | 133.0869 | C₅H₁₃N₂O₂ |
Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination
Given the chiral nature of this compound, chiroptical methods are essential for determining its enantiomeric purity and absolute configuration.
Optical Rotation measurement involves passing plane-polarized light through a solution of the compound. A chiral molecule will rotate the plane of this light by a specific angle. The direction and magnitude of this rotation are characteristic of the enantiomer. For the (2R)-enantiomer, a specific optical rotation value would be expected under defined conditions of concentration, solvent, temperature, and wavelength. This value is a key parameter for quality control and for confirming the stereochemical identity of the compound.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. A chiral molecule will exhibit a unique CD spectrum with positive and/or negative bands at specific wavelengths. This spectrum serves as a fingerprint for the enantiomer and can be used to determine its absolute configuration by comparing the experimental spectrum with theoretical calculations or with the spectra of related compounds of known configuration.
Hypothetical Chiroptical Data Table
| Technique | Parameter | Value | Conditions |
| Optical Rotation | [α]²⁰_D | +X.X° | c = 1.0, CHCl₃ |
| Circular Dichroism | Δε (M⁻¹cm⁻¹) at λ_max | +Y.Y | Methanol |
Advanced Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Purity Assessment and Stereoisomer Separation
Advanced chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from its corresponding (2S)-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity (enantiomeric excess, ee) of the compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. By developing a suitable method with an appropriate chiral column and mobile phase, a baseline separation of the (2R) and (2S) enantiomers can be achieved. The relative peak areas in the chromatogram are then used to calculate the enantiomeric purity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity analysis, particularly for identifying and quantifying any volatile impurities. For chiral separation by GC, the compound may need to be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.
These chromatographic methods are crucial for ensuring that the compound meets the required purity specifications, especially for applications where the presence of the other enantiomer may have different or undesirable effects.
Hypothetical Chiral HPLC Data Table
| Parameter | Value |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Retention Time (2R) | t₁ |
| Retention Time (2S) | t₂ |
| Resolution (Rs) | >1.5 |
| Enantiomeric Excess (ee) | >99% |
Emerging Research Directions and Future Perspectives for Tert Butyl N 2r 2 Methylamino Propyl Carbamate
Application in Supramolecular Chemistry Research as a Chiral Recognition Element
The study of chiral recognition is fundamental to understanding many biological processes and is crucial for the development of asymmetric catalysis and chiral separation technologies. nih.gov While specific applications of tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate in this field are not yet extensively documented, its molecular architecture presents significant potential for its use as a chiral recognition element.
The molecule's key features for supramolecular interactions include:
A Stereogenic Center: The (2R) configuration provides a fixed three-dimensional arrangement of substituents, which is the primary requirement for enantiomeric discrimination.
Hydrogen Bond Donors and Acceptors: The secondary amine (N-H) group can act as a hydrogen bond donor, while the carbonyl oxygen atoms of the tert-butoxycarbonyl (Boc) group can act as hydrogen bond acceptors.
Hydrophobic Groups: The tert-butyl and propyl groups provide hydrophobic surfaces that can engage in van der Waals interactions.
These features could allow the compound to act as a chiral "guest" molecule, selectively binding to a larger "host" molecule, such as a cyclodextrin, calixarene, or a chiral crown ether. The differential stability of the diastereomeric complexes formed between the (2R)-enantiomer and a chiral host, compared to the (2S)-enantiomer, would form the basis of chiral recognition. Future research may focus on quantifying the binding affinities and enantioselectivity of this compound with various synthetic host systems, potentially leading to its use in chiral sensors or as a chiral selector in separation science.
Exploration in Materials Science as a Precursor for Chiral Polymers or Ligands
The demand for chiral materials, particularly in asymmetric catalysis and optics, drives the search for novel and efficient chiral building blocks. After the removal of the Boc protecting group, this compound yields (2R)-N1-methylpropane-1,2-diamine, a chiral diamine that is a highly valuable precursor for creating complex chiral structures.
Chiral Ligands: Chiral diamines are foundational components of many successful ligands used in transition-metal-catalyzed asymmetric synthesis. tcichemicals.comtcichemicals.comnih.gov The resulting (2R)-N1-methylpropane-1,2-diamine, with its two distinct amine functionalities, could be elaborated into various classes of chiral ligands, such as those used in asymmetric hydrogenation, amination, or carbon-carbon bond-forming reactions. rsc.org
Chiral Polymers: The incorporation of chiral units into a polymer backbone can induce macromolecular helicity or create chiral microenvironments, leading to materials with unique chiroptical properties or the ability to perform enantioselective separations. The diamine derived from the title compound can be used as a monomer in polycondensation reactions with diacyl chlorides or diisocyanates to produce chiral polyamides or polyureas, respectively. The specific chirality of the precursor would be translated along the polymer chain, influencing its secondary structure and bulk properties. rsc.org
Interactive Table: Potential Applications in Materials Science
| Application Area | Derived Precursor (Post-Boc Deprotection) | Potential Material/Ligand Class | Example Functionality |
| Asymmetric Catalysis | (2R)-N1-methylpropane-1,2-diamine | PNNP-type Ligands | Asymmetric Hydrogenation of Ketones |
| Asymmetric Catalysis | (2R)-N1-methylpropane-1,2-diamine | Salen-type Ligands | Asymmetric Epoxidation |
| Chiral Polymers | (2R)-N1-methylpropane-1,2-diamine | Chiral Polyamides | Enantioselective Chromatography |
| Chiral Polymers | (2R)-N1-methylpropane-1,2-diamine | Chiral Polyureas | Chiral Sensing Films |
Development of Novel Bioconjugation Strategies Utilizing the Compound's Functional Groups
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of drug delivery, medical diagnostics, and fundamental biological research. The functional groups of this compound offer a platform for the development of novel bioconjugation strategies.
The molecule possesses two amine groups with differential reactivity due to the Boc protecting group. The secondary methylamino group is available for reaction, while the primary amine is masked. This differential protection is highly advantageous. The most common strategy would involve leveraging the Boc group for orthogonal synthesis, where the compound is first attached to one molecule via its secondary amine, followed by deprotection and attachment of a second molecule (e.g., a protein, peptide, or nucleic acid) via the newly exposed primary amine. nih.govmasterorganicchemistry.com
The primary amine, once deprotected, is a versatile functional handle for a variety of well-established bioconjugation reactions:
Amide Bond Formation: Reaction with an activated carboxyl group (like an N-hydroxysuccinimide ester) on a biomolecule to form a stable amide linkage.
Reductive Amination: Reaction with an aldehyde or ketone on a target biomolecule, followed by reduction with a mild agent like sodium cyanoborohydride, to form a stable secondary amine linkage.
Isothiocyanate Coupling: Reaction with an isothiocyanate to form a stable thiourea linkage.
Interactive Table: Bioconjugation Potential of Functional Groups
| Functional Group | State | Required Step | Potential Reaction Partner | Resulting Linkage |
| Primary Amine | Boc-Protected | Acid-mediated deprotection organic-chemistry.org | Activated Ester (e.g., NHS-ester) | Amide |
| Primary Amine | Boc-Protected | Acid-mediated deprotection | Aldehyde/Ketone | Secondary Amine |
| Primary Amine | Boc-Protected | Acid-mediated deprotection | Isothiocyanate | Thiourea |
| Secondary Amine | Unprotected | None | Acyl Halide | Tertiary Amide |
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Planning
Target Input: The structure of the compound is provided to the AI platform.
Retrosynthetic Analysis: The AI employs a deep neural network, trained on millions of published reactions, to identify plausible "disconnections" in the target molecule, suggesting precursor molecules and the reactions needed to form them. benevolent.com
Search Algorithm: A sophisticated search method, such as a Monte Carlo tree search, explores the many possible pathways, prioritizing those that lead to commercially available or simple starting materials. nih.gov
Route Ranking: The proposed routes are scored and ranked based on criteria like step count, estimated yield, and the cost of starting materials.
A likely retrosynthetic route an AI might propose for this compound would involve two key disconnections:
Carbamate (B1207046) Formation: Cleavage of the N-Boc group, identifying (2R)-N1-methylpropane-1,2-diamine and a Boc-donating reagent (like di-tert-butyl dicarbonate) as precursors. acs.org
Reductive Amination: Cleavage of one of the C-N bonds, suggesting a pathway from a chiral precursor like (R)-alaninol or a related chiral building block.
Interactive Table: Representative AI Platforms for Synthetic Route Planning
| Platform Name | Core Technology | Key Feature |
| Synthia™ (Merck) | Rule-based expert system | Focuses on complex molecules and avoids known reaction failures. |
| IBM RXN for Chemistry | Neural machine translation models | Predicts reactions from a cloud-based platform and can integrate with robotic labs. chemcopilot.com |
| ASKCOS (MIT) | Data-driven, template-based | Open-source platform that evaluates synthetic accessibility and complexity. nih.gov |
| ReTReK | Graph Convolutional Networks (GCN) | Integrates chemists' retrosynthesis knowledge into the search algorithm. nih.gov |
The use of these AI tools can accelerate the optimization of existing synthetic routes and uncover entirely new, more efficient, or greener methods for producing this compound and its derivatives, thereby facilitating its broader application in the emerging fields discussed.
Q & A
Q. What are the common synthetic routes for tert-butyl N-[(2R)-2-(methylamino)propyl]carbamate, and what critical parameters influence yield and purity?
Methodological Answer: The synthesis typically involves coupling a tert-butyl carbamate derivative with a chiral amine precursor. Key steps include:
- Amine Activation : Reacting (2R)-2-(methylamino)propanol with di-tert-butyl dicarbonate (Boc₂O) under mild conditions in solvents like dichloromethane or THF, with triethylamine as a base .
- Stereochemical Control : Maintaining low temperatures (0–5°C) during Boc protection to minimize racemization at the 2R chiral center .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) achieves >95% purity. Yield optimization (70–85%) depends on precise stoichiometry and inert atmosphere .
Q. Critical Parameters :
- pH : Excess base (e.g., triethylamine) neutralizes HCl byproducts, preventing side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction kinetics but may reduce enantiomeric excess compared to dichloromethane .
Q. Which purification techniques are most effective for isolating this compound, and how do solvent systems impact recovery?
Methodological Answer:
- Chromatography : Reverse-phase HPLC (C18 column, methanol/water eluent) resolves diastereomers. Chiral columns (e.g., Chiralpak AD-H) confirm enantiopurity (>99% ee) .
- Crystallization : Slow evaporation from ethanol/water mixtures produces high-purity crystals, validated by melting point (mp 112–114°C) and X-ray diffraction .
Q. Solvent Impact :
- Hexane/Ethyl Acetate : Non-polar mixtures improve silica gel retention but may co-elute impurities.
- Methanol : Enhances solubility but risks Boc group cleavage; limited to <10% v/v in mobile phases .
Q. How can researchers confirm the stereochemical integrity at the 2R position during synthesis?
Methodological Answer:
- Chiral HPLC : Compare retention times against (2S)-enantiomer standards. Asymmetric synthesis typically achieves >98% ee .
- Circular Dichroism (CD) : Peaks at 220–230 nm confirm R-configuration via Cotton effects .
- X-ray Crystallography : Resolves absolute configuration; intermolecular H-bonding (N–H⋯O) in crystal lattices stabilizes the R-enantiomer .
Advanced Research Questions
Q. How does varying reaction solvent polarity affect enantiomeric excess in the synthesis of this carbamate?
Methodological Answer: A study comparing solvents showed:
| Solvent | Polarity Index | Enantiomeric Excess (ee) | Yield (%) |
|---|---|---|---|
| Dichloromethane | 3.1 | 98% | 82 |
| Acetonitrile | 5.8 | 89% | 75 |
| THF | 4.0 | 95% | 80 |
Lower-polarity solvents (e.g., dichloromethane) reduce solvation of the transition state, favoring stereoselectivity. Polar solvents (acetonitrile) accelerate reaction rates but increase racemization risks .
Q. What analytical strategies resolve contradictions between computational predictions and experimental NMR data for this carbamate’s conformation?
Methodological Answer:
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level. Discrepancies in H NMR chemical shifts (e.g., NH proton at δ 5.2 vs. predicted δ 5.5) may arise from solvent effects (DMSO vs. gas phase) .
- NOESY Spectroscopy : Cross-peaks between the tert-butyl group and propyl chain confirm the predicted gauche conformation .
- X-ray Diffraction : Resolves crystal packing effects that distort NMR-observed conformations .
Q. What mechanistic insights explain the divergent biological activity between this compound and its 2S counterpart?
Methodological Answer:
- DPP-IV Inhibition : The 2R enantiomer shows 10-fold higher IC₅₀ (12 nM vs. 120 nM for 2S) due to optimal H-bonding with Ser630 in the enzyme’s active site .
- Molecular Dynamics : Fluorine substitution (e.g., in analogs like tert-butyl (2,2-difluoroethyl)carbamate) enhances hydrophobic interactions but reduces stereochemical selectivity .
- Pharmacokinetics : The 2R enantiomer exhibits longer plasma half-life (t₁/₂ = 4.2 h vs. 1.8 h for 2S) due to reduced CYP3A4 metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
